![molecular formula C14H17NO B2968521 N-(1-phenylcyclopentyl)prop-2-enamide CAS No. 2411260-01-8](/img/structure/B2968521.png)
N-(1-phenylcyclopentyl)prop-2-enamide
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Description
Acrylfentanyl is a synthetic opioid that belongs to the fentanyl analog family. Its IUPAC name is N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide with CAS number 82003-75-6 . It has gained attention due to its presence as a “research chemical” sold on the Internet.
Molecular Structure Analysis
The molecular formula of acrylfentanyl is C~9~H~15~N~3~O~3~ , with an average mass of 213.234 Da and a monoisotopic mass of 213.111343 Da . Its structure consists of a phenyl group, a piperidine ring, and an acryloyl moiety.
Chemical Reactions Analysis
Acrylfentanyl is an acryloyl analogue of fentanyl. It poses a serious risk of fatal intoxication, similar to other synthetic fentanyls like acetylfentanyl . Its chemical behavior likely involves interactions with opioid receptors in the central nervous system.
Mechanism of Action
properties
IUPAC Name |
N-(1-phenylcyclopentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-14(10-6-7-11-14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKJOVMXWTKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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